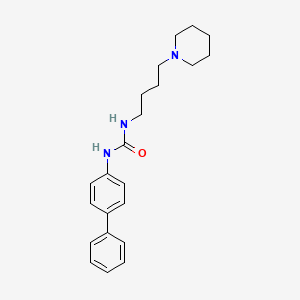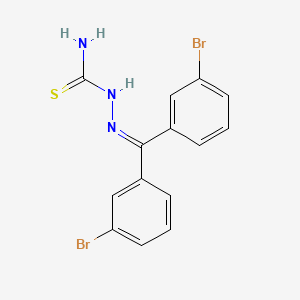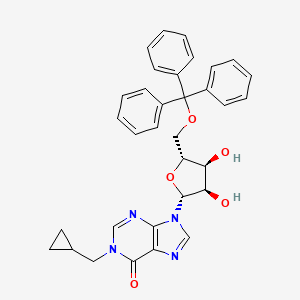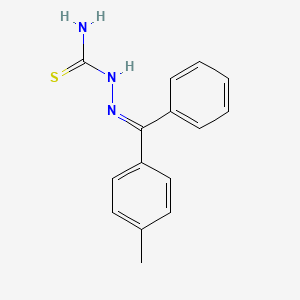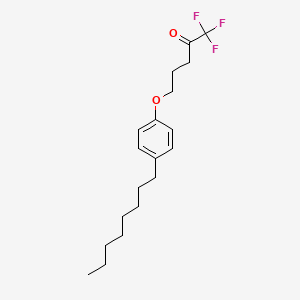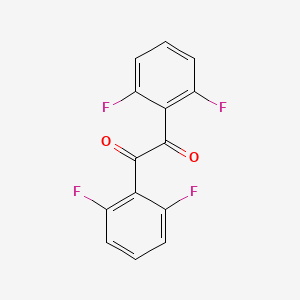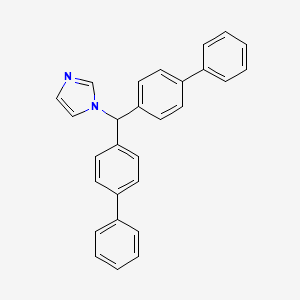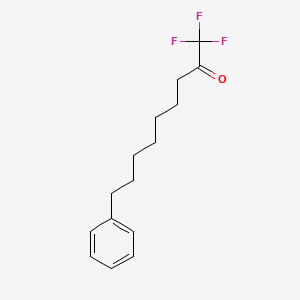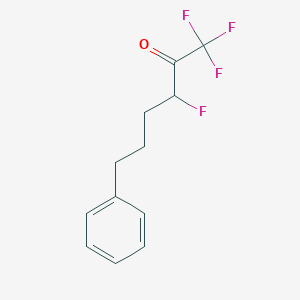
N'-benzhydrylethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Benzhydrylethanimidamide is an organic compound characterized by the presence of an ethanimidamide group attached to a benzhydryl moiety
準備方法
Synthetic Routes and Reaction Conditions: N’-Benzhydrylethanimidamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
Reaction of Benzhydrylamine with Ethyl Isocyanate:
Industrial Production Methods: In an industrial setting, the synthesis of N’-benzhydrylethanimidamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: N’-Benzhydrylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide group to an amine.
Substitution: The ethanimidamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the imidamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanimidamides.
科学的研究の応用
N’-Benzhydrylethanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which N’-benzhydrylethanimidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific application and the molecular structure of the target.
類似化合物との比較
N-Benzylideneethanimidamide: Similar structure but with a benzylidene group instead of a benzhydryl group.
N-Phenylethanimidamide: Contains a phenyl group instead of a benzhydryl group.
Comparison:
Uniqueness: N’-Benzhydrylethanimidamide is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with other molecules.
Reactivity: Compared to N-benzylideneethanimidamide and N-phenylethanimidamide, N’-benzhydrylethanimidamide may exhibit different reactivity patterns due to the bulkier benzhydryl group, affecting its suitability for specific synthetic applications.
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
N'-benzhydrylethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,16,17) |
InChIキー |
YDCJSNAYJJSKMS-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


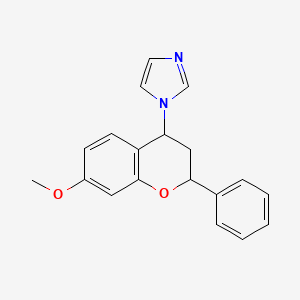
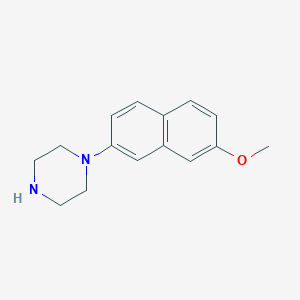
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
